molecular formula C14H11F3O5 B590013 5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 764667-64-3

5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B590013
M. Wt: 316.232
InChI Key: COUGIGFQGFTRPG-UHFFFAOYSA-N
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Description

This compound, also known by its CAS number 764667-64-3, has a molecular formula of C14H11F3O5 . It is also known by other synonyms such as 5-(1-hydroxy-2-(2,4,5-trifluorophenyl)ethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,3-dioxane ring, which is substituted with a hydroxy functional group and a trifluorophenyl group . The exact structure can be represented by the InChI code: InChI=1S/C14H11F3O5/c1-14(2)21-12(19)11(13(20)22-14)10(18)4-6-3-8(16)9(17)5-7(6)15/h3,5,18H,4H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 316.23 g/mol . It has one hydrogen bond donor and eight hydrogen bond acceptors . Its exact mass is 316.05585793 g/mol . The compound is a white to light-yellow to yellow powder or crystals .

Scientific Research Applications

  • Boron difluoride complexes of carbamoyl Meldrum's acids were synthesized using a similar compound, demonstrating applications in the formation of stable boron difluoride complexes (Pawelska, Ponikiewski, & Makowiec, 2012).

  • Research on the ring-opening reactions of similar dioxane-diones provides insights into their chemical behavior and potential applications in synthesizing various cyclic compounds (Šafár̆, Považanec, Prónayová, Baran, Kickelbick, Kožíšek, & Breza, 2000).

  • These compounds serve as precursors in the hetero-Diels-Alder reaction, demonstrating their utility in complex organic synthesis (Sevenard, Didenko, Lorenz, Vorobiev, Stelten, Dülcks, & Sosnovskikh, 2017).

  • The crystal structures of derivatives of Meldrum's acid, to which the compound is closely related, have been studied, indicating potential applications in materials science and crystallography (Low, Cobo, Nogueras, Sánchez, Insuasty, & Torres, 2002).

  • Electronic properties of 5-arylidene derivatives of Meldrum's acid have been explored, suggesting applications in electronic material development (Dey, Ghosh, Ghosh, & Mukherjee, 2015).

  • The reactions and crystal structures of amino(thiomethyl)methylene derivatives of Meldrum's acid have been investigated, potentially offering insights into the design of novel organic compounds (Al-Sheikh, Sweidan, Maichle‐Mössmer, Steimann, & Kuhn, 2009).

  • The zwitterionic and free forms of arylmethyl Meldrum's acids have been characterized, which may have implications in organic and pharmaceutical chemistry (Mierina, Mishnev, & Jure, 2015).

  • The structure of a diethylamino derivative of Meldrum's acid was determined, highlighting its potential in molecular design and crystal engineering (Stepina, Stepanovs, Mierina, & Jure, 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

properties

IUPAC Name

5-[1-hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O5/c1-14(2)21-12(19)11(13(20)22-14)10(18)4-6-3-8(16)9(17)5-7(6)15/h3,5,18H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUGIGFQGFTRPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=C(CC2=CC(=C(C=C2F)F)F)O)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716157
Record name 5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

CAS RN

764667-64-3
Record name 5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,4,5-trifluorophenylacetic acid (30 g), tetrahydrofuran (360 mL), 1,1-carbonyl diimidazole (25.5 g) at about 50° C., and meldrums acid (22.7 g) are combined. The mixture is stirred for about five hours at the same temperature. The reaction mass is then cooled to about 30° C. Isopropyl acetate (180 mL) and water (180 mL) are added and stirred for about 30 minutes. The reaction mass is cooled to about 0° C. and pH is adjusted to about 2.4 using 36% aqueous hydrochloric acid. The organic layer is separated, washed with 0.1 N aqueous hydrochloric acid and distilled off completely. To the residue obtained, n-heptane (140 mL) and isopropyl acetate (70 mL) are charged at about 30° C. and stirred at about 0° C. for about 90 minutes. The separated solid is filtered and washed with a mixture of n-heptane (20 mL) and isopropyl acetate (10 mL). The wet cake is dried at about 50° C. for about 4 hours to afford the title compound. (Yield: 60.1%; purity by HPLC: 98.0%)
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
1,1-carbonyl diimidazole
Quantity
25.5 g
Type
reactant
Reaction Step Two
Quantity
22.7 g
Type
reactant
Reaction Step Three
Quantity
180 mL
Type
reactant
Reaction Step Four
Name
Quantity
180 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
70 mL
Type
reactant
Reaction Step Six
Quantity
140 mL
Type
solvent
Reaction Step Six
Quantity
360 mL
Type
solvent
Reaction Step Seven
Yield
60.1%

Synthesis routes and methods II

Procedure details

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Citations

For This Compound
5
Citations
F Ye, Z Zhang, W Zhao, J Ding, Y Wang, X Dang - RSC advances, 2021 - pubs.rsc.org
Two effective processes have been developed for the preparation of sitagliptin phosphate. The approach of chemical resolution obtained R-sitagliptin in five steps from commercially …
Number of citations: 9 pubs.rsc.org
G Tasnádi, E Forró, F Fülöp - Organic & Biomolecular Chemistry, 2010 - pubs.rsc.org
The enantioselective (E∼ 200) Burkholderia cepacia-catalysed hydrolyses of β-amino esters with H2O (0.5 equiv.) in t-BuOMe or in i-Pr2O at 45 C are described. The enantiomers of …
Number of citations: 18 pubs.rsc.org
KB Hansen, Y Hsiao, F Xu, N Rivera… - Journal of the …, 2009 - ACS Publications
A highly efficient synthesis of sitagliptin, a potent and selective DPP-4 inhibitor for the treatment of type 2 diabetes mellitus (T2DM), has been developed. The key dehydrositagliptin …
Number of citations: 302 pubs.acs.org
Q Wang, L Jiang, B Lu, B Hu, X Xie, Z Li… - Chinese Journal of …, 2017 - sioc-journal.cn
A chiral prosthetic group induced heterogeneous diastereoselective asymmetric hydrogenation of β-dehydroamino esters, catalyzed by Pt/Al 2 O 3, has been developed. A series of β-…
Number of citations: 2 sioc-journal.cn
王群, 江黎黎, 卢斌, 胡北, 谢小敏, 李泽标, 张兆国 - 有机化学, 2017 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry ARTICLE * Corresponding author. E-mail: zhaoguo@sjtu.edu.cn Received January 9, 2017; revised February 28, 2017…
Number of citations: 4 sioc-journal.cn

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